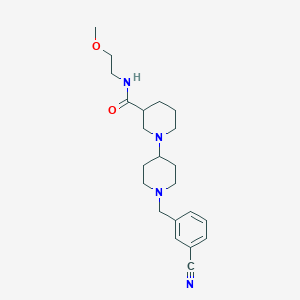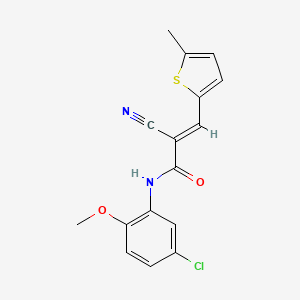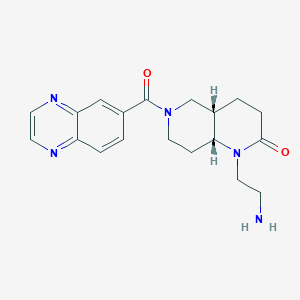![molecular formula C19H16BrNO2 B5313993 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as BEQ-2, and its chemical formula is C21H17BrN2O2.
Applications De Recherche Scientifique
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to possess significant anti-cancer properties. Studies have shown that BEQ-2 inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. BEQ-2 also inhibits the expression of various oncogenes and activates tumor suppressor genes, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol has also been shown to exhibit various other biochemical and physiological effects. Studies have shown that this compound possesses significant anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BEQ-2 has also been shown to possess significant antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol in lab experiments is its high potency and selectivity towards cancer cells. This compound is also relatively easy to synthesize, making it readily available for various scientific research applications. However, one of the major limitations of using BEQ-2 is its potential toxicity towards normal cells, which can limit its clinical applications.
Orientations Futures
There are several future directions for the research and development of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol. One of the most promising directions is the development of new anti-cancer agents based on this compound. Researchers are also exploring the potential applications of BEQ-2 in the treatment of various inflammatory and infectious diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of ethyl 5-bromo-2-hydroxybenzoate with 8-hydroxyquinoline in the presence of a base catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol.
Propriétés
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-18-11-8-15(20)12-14(18)7-10-16-9-6-13-4-3-5-17(22)19(13)21-16/h3-12,22H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUJMDEYWPIHW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)
![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)


![8-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5313938.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)
![ethyl N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]glycinate](/img/structure/B5313968.png)

![(2R*,3S*,6R*)-5-(6-methoxyhexanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5313978.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-hydroxy-4-methoxybenzamide](/img/structure/B5313996.png)
![ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate](/img/structure/B5314006.png)
![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314017.png)